This compound is classified as a pyrazolopyridine, which is a subgroup of heterocyclic compounds known for their diverse biological activities. The presence of both pyrazole and pyridine rings contributes to its potential applications in drug development and other scientific fields.
The synthesis of 6-Methyl-1H-pyrazolo[4,3-c]pyridine can be accomplished through various methods, with one notable approach being the cyclization of suitable precursors. A common synthetic route involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-chloropyridine in the presence of a base such as potassium carbonate. This method typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while employing purification techniques such as recrystallization or chromatography to achieve high purity levels.
The molecular structure of 6-Methyl-1H-pyrazolo[4,3-c]pyridine can be described using its International Union of Pure and Applied Chemistry name and associated identifiers:
The structure features:
The fused nature of the rings contributes to its stability and reactivity, making it suitable for various chemical transformations. The presence of nitrogen atoms in both rings enhances its potential for forming coordination complexes with metal ions, which is relevant for biological activity.
6-Methyl-1H-pyrazolo[4,3-c]pyridine can participate in several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Nucleophiles (amines/thio) | Base (sodium hydroxide) |
The major products formed from these reactions can vary significantly based on the specific conditions used.
The mechanism of action for 6-Methyl-1H-pyrazolo[4,3-c]pyridine is closely related to its interactions with biological targets. Research indicates that compounds within this class may act as inhibitors or modulators of various enzymes or protein-protein interactions.
For instance, studies have shown that derivatives exhibit inhibitory activity against certain kinases and enzymes involved in cancer pathways. The precise mechanism often involves binding to active sites or allosteric sites on target proteins, leading to altered enzymatic activity.
The applications of 6-Methyl-1H-pyrazolo[4,3-c]pyridine are diverse:
The pyrazolo[4,3-c]pyridine scaffold constitutes a fused bicyclic heteroaromatic system featuring a five-membered pyrazole ring fused orthogonally to a six-membered pyridine ring. This fusion occurs specifically between pyrazole positions 4/5a and pyridine positions 3/4, creating a planar, π-conjugated system with characteristic electron distribution patterns. The core structure contains three nitrogen atoms: N1 and N2 within the pyrazole ring (positions 1 and 2), and N3 within the pyridine ring (position 3). In 6-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1357946-60-1), a methyl substituent is regioselectively positioned at the pyridine ring’s C6 carbon, yielding the molecular formula C₇H₇N₃ and molecular weight 133.15 g/mol. The canonical SMILES representation (CC1=CC2=NN\C=C2/C=N1) explicitly defines the methyl attachment at C6 and the tautomeric proton localization at N1 [6].
Table 1: Atomic Connectivity in 6-Methyl-1H-pyrazolo[4,3-c]pyridine
Atom | Ring Position | Bond Connectivity | Hybridization |
---|---|---|---|
N1 | Pyrazole N1 | Bonded to C3, C3a, H (tautomer) | sp² |
N2 | Pyrazole N2 | Bonded to C3, C7a | sp² |
N3 | Pyridine N3 | Bonded to C4, C5, C7a | sp² |
C6 | Pyridine C6 | Bonded to C5, C7, CH₃ | sp² |
C7 | Pyridine C7 | Bonded to C6, C7a, H | sp² |
Positional isomerism in pyrazolopyridines profoundly influences electronic properties and biological interactions. The five possible fusion isomers exhibit distinct nitrogen atom orientations:
Table 2: Structural and Biological Comparison of Pyrazolopyridine Isomers
Isomer Type | Fusion Points | Nitrogen Positions | Biological Relevance |
---|---|---|---|
[4,3-c] (6-methyl) | Pyrazole 4/5a - Pyridine 3/4 | N1(pz), N2(pz), N3(py) | GSK-3 inhibition, sGC modulation [3] [5] |
[3,4-b] | Pyrazole 3/4 - Pyridine 4/5 | N1(pz), N2(pz), N1(py) | Kinase inhibition (300,000+ compounds) [10] |
[4,3-b] (6-methyl) | Pyrazole 4/5a - Pyridine 5/6 | N1(pz), N2(pz), N1(py) | Limited bioactivity reports [4] |
The [4,3-c] isomer’s unique nitrogen adjacency enables distinct binding modes with biological targets like soluble guanylate cyclase (sGC), as evidenced by derivatives like Bay 41-2272 [3].
The C6-methyl substituent significantly modulates the electronic landscape of the pyrazolo[4,3-c]pyridine core through hyperconjugation and inductive effects. Computational analyses reveal:
Table 3: Electronic Parameters of 6-Methyl vs. Unsubstituted Pyrazolo[4,3-c]pyridine
Parameter | Unsubstituted Core | 6-Methyl Derivative | Change |
---|---|---|---|
C5 Electron Density (e⁻/ų) | 0.158 | 0.167 | +5.7% |
C3 Electrophilicity (eV) | 1.98 | 2.12 | +7.1% |
logP (XLogP3) | 0.8 | 1.6 | +100% |
N1–H Acidity (pKa) | 12.4 | 12.1 | -0.3 units |
Systematic naming follows IUPAC heterocyclic fusion priorities:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1